molecular formula C13H10BrCl B7990971 4-Bromo-3'-chloro-2'-methylbiphenyl

4-Bromo-3'-chloro-2'-methylbiphenyl

Cat. No.: B7990971
M. Wt: 281.57 g/mol
InChI Key: KCIMFAHVZUZHCM-UHFFFAOYSA-N
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Description

4-Bromo-3’-chloro-2’-methylbiphenyl is an organic compound with the molecular formula C13H10BrCl It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-chloro-2’-methylbiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of an aryl halide (such as 4-bromo-3-chlorobenzene) with an arylboronic acid (such as 2-methylphenylboronic acid) in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 4-Bromo-3’-chloro-2’-methylbiphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves careful control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common in industrial settings to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chloro-2’-methylbiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyls, biphenyl quinones, and biphenyl diols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-3’-chloro-2’-methylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-2’-methylbiphenyl in various reactions involves the activation of the aromatic rings through the presence of electron-withdrawing groups (bromine and chlorine). These groups facilitate the formation of reactive intermediates, such as aryl radicals or aryl cations, which then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the functional groups present on the biphenyl scaffold .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chloro-2-methylaniline: Similar in structure but contains an amino group instead of a second benzene ring.

    1-Bromo-2-chloro-3-methylbenzene: Contains a single benzene ring with similar substituents.

    3-Bromo-2-chloro-6-fluorotoluene: Contains a fluorine atom in addition to bromine and chlorine.

Uniqueness

4-Bromo-3’-chloro-2’-methylbiphenyl is unique due to its biphenyl structure, which provides greater rigidity and planarity compared to single-ring analogs. This structural feature enhances its stability and reactivity in various chemical reactions, making it a valuable compound in organic synthesis and material science .

Properties

IUPAC Name

1-(4-bromophenyl)-3-chloro-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIMFAHVZUZHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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